molecular formula C15H22N2O3S B2607963 N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide CAS No. 954609-34-8

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Cat. No. B2607963
CAS RN: 954609-34-8
M. Wt: 310.41
InChI Key: MGLYCJRALVVNBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of the pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a sulfonamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring and the sulfonamide group. The pyrrolidine ring is known to be involved in various chemical reactions . Sulfonamides, on the other hand, form the basis of several groups of drugs and exhibit a range of pharmacological activities .

Scientific Research Applications

Synthesis of Functionalized Phosphonates

The compound has been utilized in the synthesis of functionalized diethyl (pyrrolidin-2-yl)phosphonate and diethyl (5-oxopyrrolidin-2-yl)phosphonate . These phosphonates are important due to their potential as intermediates in the synthesis of biologically active molecules. The process involves diastereospecific 1,3-dipolar cycloaddition reactions, which are crucial for creating compounds with high stereochemical purity.

Biological Activity of Indole Derivatives

Indole derivatives, which share a similar pyrrolidine structure, have shown a wide range of biological activities . The benzyl-5-oxopyrrolidin-3-yl moiety within the compound could potentially be exploited to synthesize new indole derivatives with antiviral, anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Research and Experiments

The unique properties of N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide make it a compound of interest in various chemical research and experiments. Its potential applications in scientific experiments stem from its structural features, which can be modified to explore interactions with biological targets.

Development of Antiviral Agents

The structure of the compound suggests potential use in the development of antiviral agents. Similar structures have been investigated for their efficacy against a range of RNA and DNA viruses, indicating that this compound could also be a candidate for antiviral drug development .

Antitubercular Activity

Compounds with a pyrrolidine core have been studied for their antitubercular activity. Given the structural similarity, N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide could be explored for its potential to inhibit Mycobacterium tuberculosis .

properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-8-21(19,20)16-10-14-9-15(18)17(12-14)11-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLYCJRALVVNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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